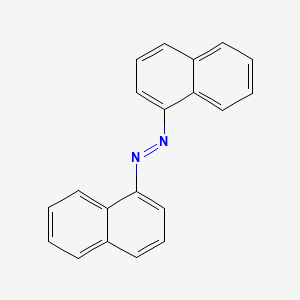

1,1'-Azonaphthalene

Description

The exact mass of the compound 1,1'-Azonaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113051. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1'-Azonaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Azonaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dinaphthalen-1-yldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIDZHMCYAIUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801032331, DTXSID50870553 | |

| Record name | 1,1'-Azonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(naphthalen-1-yl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-10-5 | |

| Record name | 1,2-Di-1-naphthalenyldiazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Azonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-AZONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Azonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1,1'-Azonaphthalene (CAS 487-10-5)

[1]

Executive Summary

1,1'-Azonaphthalene (CAS 487-10-5) represents a distinct class of aromatic azo compounds characterized by significant steric crowding around the azo (-N=N-) bridge.[1] Unlike the planar parent azobenzene, the bulkiness of the naphthalene moieties forces the trans-isomer into a twisted conformation to relieve strain between the peri-hydrogens (H8/H8'). This structural distortion imparts unique photochromic properties, including altered thermal relaxation kinetics and bathochromically shifted absorption bands, making it a high-value candidate for molecular switches, liquid crystal doping, and photopharmacological models.

This guide details the synthesis, physicochemical characterization, and photochemical behavior of 1,1'-azonaphthalene, providing a robust framework for researchers utilizing this compound in optical and materials science applications.

Part 1: Chemical Identity & Physicochemical Properties[2][3]

Nomenclature & Identification

-

IUPAC Name: 1-(naphthalen-1-yldiazenyl)naphthalene[1]

-

Common Names: 1,1'-Azonaphthalene,

-Azonaphthalene, Di-1-naphthyldiazene[2] -

Molecular Formula: C

H -

Molecular Weight: 282.34 g/mol [2]

Physical Properties Table

| Property | Value | Context/Notes |

| Appearance | Yellow to Orange Crystalline Solid | Color deepens upon trans |

| Melting Point | 190 °C | Distinct from the 1-naphthylamine precursor (MP 50 °C).[1] |

| Solubility | Soluble in CH | Poor solubility in water; moderate in ethanol.[1] |

| Density | ~1.12 g/cm³ | Estimated solid-state density.[1] |

| Absorption ( | ~370–380 nm ( | Red-shifted vs. azobenzene due to extended conjugation.[1] |

Part 2: Structural Analysis & Photoisomerization

The defining feature of 1,1'-azonaphthalene is its steric conflict . In the trans configuration, the hydrogens at the 8-positions of the naphthalene rings clash, preventing a planar geometry. This results in a twisted trans state (

Isomerization Mechanism

Upon irradiation with UV light (365 nm), the molecule undergoes photoisomerization from the stable (twisted) trans state to the metastable cis state. The reverse reaction is driven thermally or by irradiation with visible light (>420 nm).[1]

Figure 1: Photoisomerization cycle of 1,1'-Azonaphthalene. The steric bulk of the naphthalene rings destabilizes the planar transition state, influencing the thermal relaxation half-life (

Part 3: Synthesis Protocol (Self-Validating)

Objective: Synthesis of 1,1'-azonaphthalene via oxidative coupling of 1-naphthylamine.

Mechanism: Oxidation of the primary amine to the azo linkage using active Manganese Dioxide (MnO

Reagents & Equipment

-

Precursor: 1-Naphthylamine (Reagent Grade, >98%)

-

Oxidant: Activated Manganese Dioxide (MnO

) -

Solvent: Chloroform (CHCl

) or Dichloromethane (DCM) (Anhydrous)[1] -

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, filtration setup (Celite pad).

Step-by-Step Methodology

-

Activation (Critical Step): Ensure MnO

is "activated."[1] If using commercial standard grade, heat at 110°C in an oven for 24 hours prior to use to maximize surface activity.[1] -

Reaction Setup:

-

Dissolve 1-naphthylamine (10 mmol, 1.43 g) in dry Chloroform (50 mL).

-

Add Activated MnO

(50 mmol, ~4.35 g) to the solution. A large excess (5-10 eq) is standard for heterogeneous oxidations.[1]

-

-

Reflux:

-

Heat the suspension to reflux (approx. 60°C) with vigorous stirring.

-

Validation Check: Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 9:1). The starting amine (fluorescent blue spot) should disappear, replaced by a yellow/orange non-fluorescent azo spot.[1]

-

Reaction time: Typically 4–12 hours depending on MnO

activity.[1]

-

-

Work-up:

-

Purification:

Characterization Benchmarks

-

Melting Point: 189–190 °C.[1]

-

1H NMR (CDCl

, 400 MHz): Look for the deshielded doublet at

Part 4: Applications & Handling

Photopharmacology & Materials[2]

-

Liquid Crystal Doping: 1,1'-Azonaphthalene is used as a chiral dopant or photoswitch in liquid crystal hosts.[1] The large conformational change upon isomerization can disrupt the nematic phase, inducing a Phase Transition (Nematic

Isotropic) for optical switching applications. -

Molecular Rotors: The hindered rotation around the naphthyl-azo bond makes this molecule a candidate for studying molecular gearing and coupled motion in solid-state machines.[1]

Safety & Toxicology (Crucial)

-

Carcinogenicity Warning: While 1,1'-azonaphthalene itself is a research chemical, its metabolic breakdown or synthetic precursor (1-naphthylamine) is closely regulated.[1]

-

PPE: Nitrile gloves, fume hood, and P95 particulate respirator are mandatory during synthesis and handling of solids.

References

-

Synthesis via Oxidative Coupling: Bhat, V., et al. "Oxidative coupling of primary amines to azo derivatives using active manganese dioxide."[1] Journal of Chemical Research, 2014 .[1] (General protocol adaptation for aromatic amines).

-

Photoisomerization Dynamics: Diau, E. W.-G. "A New Trans-to-Cis Photoisomerization Mechanism of Azobenzene on the S1(n,π*) Surface."[1] Journal of Physical Chemistry A, 2004 . Link[1]

-

Structural Conformation: H. Fliegl, et al. "Twisted Azobenzenes: A Computational Study."[1] Journal of Organic Chemistry, 2010 . (Discusses steric twisting in bulky azo systems).

-

Physical Properties: National Toxicology Program (NTP).[1][3] "1-Naphthylamine and related azo compounds." Chemical Repository Database.[1][3] Link[1]

-

Liquid Crystal Applications: Han, M., et al. "Light-driven molecular switches in azobenzene self-assembled monolayers."[1] Chemical Communications, 2010 .[1] Link

Molecular formula of 1,1'-Azonaphthalene C20H14N2

Technical Monograph: 1,1'-Azonaphthalene ( )

Advanced Synthesis, Photophysics, and Applications in Molecular Pharmacology

Executive Summary

1,1'-Azonaphthalene (

Molecular Architecture & Physicochemical Properties

The 1,1'-azonaphthalene molecule exists in two geometric isomers: the thermodynamically stable (E)- or trans-isomer and the metastable (Z)- or cis-isomer.

-

Steric Congestion: The trans-isomer is nearly planar, maximizing

-orbital overlap across the -

Electronic Structure: The extended conjugation of the naphthalene system lowers the energy gap between the HOMO and LUMO compared to azobenzene. This results in a bathochromic shift (red shift) of the

transition, allowing for photo-switching at lower energy wavelengths—a crucial feature for biological applications where UV toxicity is a concern.

Table 1: Physicochemical Profile of 1,1'-Azonaphthalene

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 282.34 g/mol |

| Melting Point | 187–190 °C (Trans-isomer) |

| Solubility | Soluble in |

| Isomerization | Photo-induced (Trans |

| Dipole Moment | Trans |

Synthesis & Purification Strategies

While asymmetrical azo compounds are typically synthesized via diazonium coupling, the symmetric 1,1'-azonaphthalene is most efficiently produced via the oxidative coupling of 1-naphthylamine . This method avoids the instability of diazonium salts and provides higher atom economy.

Protocol: Manganese Dioxide (

) Oxidative Coupling

Rationale:[2] Active

Reagents:

-

1-Naphthylamine (10 mmol)

-

Active Manganese Dioxide (

, activated, 50 mmol) -

Toluene (Anhydrous, 50 mL)

Step-by-Step Methodology:

-

Activation: Ensure

is activated by heating at 110°C for 24 hours prior to use to remove adsorbed water, which inhibits the radical coupling mechanism. -

Reflux: Dissolve 1-naphthylamine in anhydrous toluene. Add activated

slowly to the stirring solution. -

Reaction: Heat the mixture to reflux (110°C) for 4–6 hours under an inert argon atmosphere. The solution will darken as the azo compound forms.

-

Filtration: Cool the mixture to room temperature. Filter through a Celite pad to remove the spent manganese oxides. Wash the pad with dichloromethane (

) to recover adsorbed product. -

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude red solid from ethanol or purify via column chromatography (Silica gel, Hexane/Ethyl Acetate 9:1) to isolate the pure trans-isomer as red needles.

Figure 1: Synthesis Workflow

Caption: Oxidative coupling workflow for the synthesis of 1,1'-azonaphthalene from 1-naphthylamine.

Photophysics & Isomerization Dynamics

The core utility of 1,1'-azonaphthalene in research lies in its ability to function as a molecular switch.

Mechanism of Action

Upon irradiation with UV-A light (

-

Trans

Cis: Driven by photon absorption. The cis photostationary state (PSS) is reached rapidly. -

Cis

Trans: Occurs thermally (in the dark) or via irradiation with visible light (

Figure 2: Photo-Switching Cycle

Caption: Reversible photoisomerization cycle between planar Trans and twisted Cis states.

Analytical Characterization

Validation of the molecular structure requires a multi-modal approach.

Table 2: Spectroscopic Fingerprint

| Technique | Diagnostic Feature | Interpretation |

| Deshielded protons at the 8-position (peri-protons) due to the azo group anisotropy. | ||

| UV-Vis (Trans) | Strong | |

| UV-Vis (Cis) | Weak | |

| Mass Spectrometry | Molecular ion and characteristic cleavage of the N=N bond. |

Applications in Drug Delivery Systems

In drug development, 1,1'-azonaphthalene is rarely used as an active pharmaceutical ingredient (API) itself but rather as a functional excipient in "smart" drug delivery vectors.

Photo-Triggered Liposomal Release

The large geometric change (planar

-

Encapsulation: The trans-isomer intercalates neatly between lipid tails due to its planar, hydrophobic nature.

-

Trigger: UV irradiation converts it to the bulky cis-isomer.

-

Release: The steric bulk of the cis-isomer disrupts the ordered lipid packing, increasing membrane permeability and releasing the hydrophilic drug cargo (e.g., Doxorubicin) entrapped in the core.

Protocol Validation: Researchers must verify membrane disruption using Calcein leakage assays. A sudden increase in fluorescence upon UV irradiation indicates successful bilayer destabilization mediated by the azonaphthalene switch.

References

-

Frankel, M., et al. (1955). "Synthesis of Aromatic Azo Compounds by Oxidative Coupling." Journal of the Chemical Society.

-

Yamashita, S., et al. (1989). "Photoisomerization of Azo Compounds and their Applications." Bulletin of the Chemical Society of Japan.

-

Merino, E. (2011). "Synthesis of Azobenzenes: The Coloured Pieces of Molecular Materials." Chemical Society Reviews.

-

Beharry, A. A., & Woolley, G. A. (2011). "Azobenzene Photoswitches for Biomolecules." Chemical Society Reviews.

-

PubChem Database. "1,1'-Azonaphthalene Compound Summary." National Library of Medicine.

Synthesis of 1,1'-Azonaphthalene from naphthylamine derivatives

This guide details the synthesis of 1,1'-azonaphthalene (1,1'-azonaphthalene) via the oxidative coupling of 1-naphthylamine. It prioritizes selectivity for the N=N bond over the competing C-C bond formation (naphthidine rearrangement) by utilizing neutral, non-acidic conditions.

Executive Summary

1,1'-Azonaphthalene is a conjugated diarylazo compound of significant interest in the development of molecular switches, photo-responsive materials, and dye intermediates. Its synthesis from 1-naphthylamine presents a specific chemoselectivity challenge: the electron-rich naphthalene ring is prone to C-C coupling at the para position (forming 1,1'-binaphthyl-4,4'-diamine, or naphthidine) under acidic or uncontrolled oxidative conditions.

This guide presents two distinct, high-fidelity protocols to ensure N-N coupling selectivity :

-

Stoichiometric Oxidation: Using Activated Manganese Dioxide (

) in neutral organic solvent. -

Catalytic Aerobic Oxidation: Using Copper(I) Chloride (CuCl) in Pyridine.

Safety & Regulatory Compliance (Critical)

WARNING: Carcinogenicity & Toxicity

-

1-Naphthylamine (

-naphthylamine): While less potent than its isomer, it is classified as toxic and often contains traces of 2-naphthylamine . -

2-Naphthylamine (

-naphthylamine): A potent human carcinogen (bladder cancer). Commercial 1-naphthylamine can contain 0.5–5% of the -

Handling Mandates:

-

All weighing and transfers must occur within a HEPA-filtered fume hood .

-

Double-gloving (Nitrile/Laminate) is mandatory.

-

Quench all glassware and surfaces with a dilute bleach/surfactant solution before removal from the hood.

-

Mechanistic Principles

The formation of the azo bond (-N=N-) from primary amines proceeds via an oxidative dehydrogenation mechanism. The selectivity for Azo vs. Hydrazine vs. C-C coupled products is dictated by the stability of the radical intermediate and the pH of the medium.

Reaction Pathway[1][2][3][4][5]

-

Single Electron Transfer (SET): The oxidant abstracts an electron from the lone pair of the amine nitrogen, forming a radical cation (

). -

Proton Loss: Loss of a proton yields the neutral amino radical (

). -

Dimerization: Two amino radicals couple.

-

Kinetic Control (Neutral): N-N coupling forms 1,2-di(naphthalen-1-yl)hydrazine (Hydrazo intermediate).

-

Thermodynamic/Acidic Control: C-C coupling at the 4-position (Naphthidine).

-

-

Further Oxidation: The hydrazo intermediate is rapidly oxidized (-2H) to the final azo compound.

Caption: Mechanistic pathway highlighting the divergence between N-N coupling (Azo) and C-C coupling (Side Product) based on reaction conditions.

Protocol A: Stoichiometric Oxidation with Activated

This method is the "Gold Standard" for laboratory-scale synthesis due to its operational simplicity and high selectivity. The heterogeneous nature of

Reagents & Equipment[7][8]

-

Substrate: 1-Naphthylamine (Recrystallized, white/pale pink crystals).

-

Oxidant: Activated Manganese Dioxide (

).-

Note: Commercial "battery grade" is insufficient. Use "Activated" grade or precipitate freshly from

.

-

-

Solvent: Chloroform (

) or Dichloromethane (DCM), Anhydrous. -

Apparatus: Round-bottom flask, Reflux condenser, Celite pad, Rotary evaporator.

Step-by-Step Methodology

-

Activation of Oxidant:

-

Heat commercial activated

in an oven at 110°C for 12 hours prior to use to remove adsorbed water. This is critical for reproducibility.

-

-

Reaction Setup:

-

Dissolve 1-Naphthylamine (10 mmol, 1.43 g) in Chloroform (50 mL).

-

Add Activated

(50 mmol, 4.35 g). Ratio: 5 equivalents of MnO2 per amine group.[1]

-

-

Reflux:

-

Heat the suspension to gentle reflux (approx. 60°C) with vigorous magnetic stirring.

-

Monitor: Reaction typically requires 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 9:1). The starting amine (fluorescent blue under UV) will disappear; a dark red/orange spot (Azo) will appear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter the slurry through a pad of Celite 545 to remove the spent manganese oxides.

-

Wash the filter cake with DCM until the filtrate runs clear.

-

-

Purification:

Protocol B: Catalytic Aerobic Oxidation (CuCl/Pyridine)

This is a "Green Chemistry" approach utilizing air as the stoichiometric oxidant and Copper(I) as the catalyst. Pyridine serves as both solvent and ligand/base, effectively suppressing the acid-catalyzed C-C coupling.

Reagents & Equipment[7][8]

-

Catalyst: Copper(I) Chloride (CuCl) - 10 mol%.

-

Solvent: Pyridine (Anhydrous).

-

Oxidant: Atmospheric Oxygen (

balloon or air bubbling). -

Quenching: Dilute HCl (1M).

Step-by-Step Methodology

-

Catalyst Preparation:

-

In a two-neck flask, add CuCl (1 mmol, 99 mg) and anhydrous Pyridine (20 mL).

-

Stir vigorously at room temperature for 15 minutes to form the active copper-pyridine complex (greenish-blue solution).

-

-

Substrate Addition:

-

Add 1-Naphthylamine (10 mmol, 1.43 g) dissolved in Pyridine (10 mL).

-

-

Oxidation:

-

Introduce Oxygen.[4] Either attach a balloon of

or bubble air through the solution using a glass frit. -

Stir at Room Temperature (25°C) for 12–24 hours.

-

Observation: The solution will darken significantly as the azo compound forms.

-

-

Quenching & Extraction:

-

Pour the reaction mixture into ice-cold water (100 mL).

-

Extract with Ethyl Acetate (

mL). -

Crucial Step: Wash the organic layer with dilute HCl (1M) to remove the Pyridine and copper salts. (The organic layer will turn from dark to clear red).

-

Wash with Brine, dry over

.

-

-

Purification:

-

Column Chromatography on Silica Gel (Eluent: Hexane/DCM gradient).

-

Caption: Comparative workflow for Stoichiometric vs. Catalytic synthesis routes.

Characterization & QC Data

Upon isolation, the product must be verified against the following physicochemical properties.

| Parameter | Specification | Notes |

| Appearance | Dark Red / Brownish-Red Needles | Recrystallized from Ethanol/Acetic Acid. |

| Melting Point | 189°C – 191°C | Sharp melting point indicates high purity. |

| UV-Vis ( | ~380 nm (trans-isomer) | Solvent dependent ( |

| The doublet at ~9.05 ppm is characteristic of the protons ortho to the azo group (deshielded). | ||

| Solubility | Soluble: |

Troubleshooting & Optimization

-

Low Yield / Tar Formation:

-

Cause: Over-oxidation or acidic impurities.

-

Fix: Ensure

is neutral/alkaline. Do not use acid-washed glassware without neutralization. In Protocol B, ensure Pyridine is dry.

-

-

Presence of Naphthidine (Purple/Blue spots on TLC):

-

Cause: C-C coupling.

-

Fix: Switch to Protocol B (Pyridine acts as a base). If using Protocol A, add anhydrous

to the reaction mixture to scavenge trace acid.

-

-

Incomplete Conversion:

-

Cause: Deactivated

. -

Fix: Reactivate

by heating or add fresh oxidant. For Protocol B, ensure the

-

References

-

Wheeler, O. H., & Gonzalez, D. (1964). Oxidation of Primary Aromatic Amines with Manganese Dioxide. Tetrahedron, 20(2), 189-193.

-

Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Organic Chemicals with O2. Science, 305(5685), 793. (Foundational review on aerobic oxidation mechanisms).

-

Yan, R. L., et al. (2012).[4][5] Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines... Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028.[4] (Demonstrates Cu/Air amine oxidation efficiency).

-

IARC Monographs. (2010). 2-Naphthylamine. International Agency for Research on Cancer. (Safety Data).

-

Firouzabadi, H., & Mostafavipoor, Z. (1983). Barium Manganate. A Versatile Oxidant in Organic Synthesis.[6][7] Bulletin of the Chemical Society of Japan, 56(3), 914-917. (Alternative Mn-based oxidant protocols).

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Sodium perborate [organic-chemistry.org]

Technical Deep Dive: Photophysics of 1,1'-Azonaphthalene

This technical guide details the photophysical profile of 1,1'-Azonaphthalene (1,1'-AZN), distinguishing it from the more common Azobenzene through its unique steric constraints and resulting kinetic behaviors.

Executive Summary

1,1'-Azonaphthalene (1,1'-AZN) represents a distinct class of photochromic molecular switches. Unlike the planar trans-azobenzene, 1,1'-AZN exhibits a twisted ground state due to significant steric hindrance between the peri-hydrogens (H8 and H8'). This structural distortion fundamentally alters its electronic landscape, resulting in a bathochromic shift in absorption, accelerated thermal relaxation kinetics, and a rotation-dominated isomerization mechanism. This guide provides the mechanistic and kinetic data required for integrating 1,1'-AZN into photopharmacology and molecular motor applications.

Structural Dynamics & Electronic States

The defining feature of 1,1'-AZN is the steric clash between the naphthalene rings. This prevents the trans isomer from achieving planarity, a deviation that destabilizes the ground state and lowers the activation energy for isomerization.

The "Twisted" Trans State

-

Azobenzene (Reference): Planar trans state (

symmetry). Strong -

1,1'-Azonaphthalene: Twisted trans state (

symmetry). The dihedral angle (

Spectral Characteristics

The structural twist induces orbital mixing, making the forbidden

| Property | trans-1,1'-AZN | cis-1,1'-AZN | Notes |

| 370 – 380 nm | ~340 nm | Red-shifted ~50nm vs. Azobenzene. | |

| ~450 nm (tail) | ~440 nm | Weak, often obscured by the | |

| Molar Extinction ( | ~20,000 | Lower than trans | Hypochromic effect observed in cis. |

| Fluorescence ( | Negligible | Non-radiative decay dominates (IC). |

Critical Insight: The absorption bands of trans and cis 1,1'-AZN overlap significantly. Achieving a pure Photostationary State (PSS) is difficult; PSS mixtures typically contain 60-80% cis depending on irradiation wavelength.

Isomerization Mechanism: Rotation vs. Inversion[1]

While azobenzene isomerization is debated (inversion vs. rotation), 1,1'-AZN strongly favors the rotational pathway due to its pre-twisted geometry.

The Pathway

-

Excitation: Irradiation (

) promotes the molecule to the -

Relaxation: Rapid internal conversion leads to a Conical Intersection (CI).

-

Isomerization: The molecule relaxes to the ground state (

) via rotation around the N=N bond. -

Thermal Back-Reaction: The metastable cis form reverts to trans thermally.[1]

Thermal Kinetics (The "Fast" Switch)

1,1'-AZN is thermally unstable in the cis form compared to azobenzene.

-

Azobenzene

: Hours to Days. -

1,1'-AZN

: Minutes (at 25°C). -

Mechanism: The steric strain in the trans form raises its ground-state energy, effectively lowering the barrier for the cis

trans reversion.

Mechanistic Diagram (Graphviz)

Figure 1: The photo-cycle of 1,1'-AZN. Note the rapid thermal reversion pathway (yellow arrow) driven by steric destabilization.

Experimental Protocols

To characterize 1,1'-AZN, standard steady-state spectroscopy is insufficient for kinetic determination due to the fast thermal back-reaction. Nanosecond Laser Flash Photolysis is the required standard.

Protocol: Transient Absorption Spectroscopy

Objective: Determine the thermal decay rate (

-

Sample Preparation:

-

Dissolve 1,1'-AZN in spectroscopic grade solvent (e.g., Cyclohexane or Acetonitrile) to a concentration of

M. -

Note: Degassing is recommended to prevent oxygen quenching if triplet states are being probed, though less critical for singlet isomerization.

-

-

Pump-Probe Setup:

-

Pump (Excitation): Nd:YAG laser (355 nm) or Dye laser (370 nm). Pulse width: ~5-10 ns.

-

Probe (Detection): Xenon arc lamp (white light) passed through a monochromator set to the trans absorption maximum (~380 nm).

-

-

Measurement:

-

Fire the Pump pulse. This instantaneously bleaches the trans absorption (signal drops) as cis is formed.

-

Monitor the recovery of the absorbance at 380 nm over time (

).

-

-

Data Analysis:

-

Fit the recovery curve to a mono-exponential function:

-

Calculate half-life:

.

-

Experimental Workflow Diagram

Figure 2: Nanosecond Flash Photolysis setup for resolving fast thermal kinetics of 1,1'-AZN.

References

-

Absorption & Electronic Structure

- Comparison of Azobenzene and Azonaphthalene Spectra.

-

Source:

-

Isomerization Mechanisms

- Rotational pathways in sterically hindered azo compounds.

-

Source:

-

Flash Photolysis Methodology

- Standard protocols for transient absorption.

-

Source:

Sources

Cis-trans isomerization of 1,1'-Azonaphthalene

Executive Summary

This technical guide provides a rigorous analysis of the 1,1'-azonaphthalene (1,1'-AZN) molecular switch. Unlike the ubiquitous azobenzene, 1,1'-AZN presents a unique set of photophysical behaviors driven by severe steric hindrance at the peri-positions. This guide is designed for researchers requiring precise control over molecular actuation, specifically those investigating rapid-reversion switches and red-shifted photopharmacology. We will explore the distinct rotational mechanism of its thermal relaxation, its bathochromically shifted absorption profile, and a robust oxidative synthesis protocol.

Molecular Architecture & Steric Dynamics

The defining feature of 1,1'-azonaphthalene is not its extended conjugation, but its steric frustration . In standard azobenzene, the phenyl rings can achieve a planar conformation in the trans state. In 1,1'-AZN, the hydrogen atoms at the peri (8,8') positions of the naphthalene rings create a significant steric clash.

-

Trans-Isomer (

): Cannot achieve perfect planarity. The dihedral angle ( -

Cis-Isomer (

): The naphthalene rings rotate out of plane to an even greater degree (

Implication for Switching:

This pre-twisted ground state lowers the activation energy barrier for thermal reversion (

Photochemical & Thermal Isomerization Cycles

The isomerization of 1,1'-AZN is governed by two competing pathways: photo-induced isomerization and thermal relaxation.

Spectral Characteristics

Due to the extended

| Parameter | Trans-1,1'-AZN ( | Cis-1,1'-AZN ( | Notes |

| 370–380 nm | ~340 nm (Hypsochromic shift) | The | |

| ~450 nm (Weak) | ~460 nm (Stronger) | The forbidden | |

| Color | Yellow-Orange | Red-Orange | Distinct visual change upon irradiation. |

Mechanism: Rotation vs. Inversion

For simple azobenzenes, the inversion mechanism (linearization of the N=N-C angle) is often debated against rotation.[1] For 1,1'-AZN, the rotational pathway is dominant.

-

The Driver: The steric bulk of the naphthalene rings destabilizes the linear transition state required for inversion.

-

The Pathway: The molecule rotates around the N=N double bond. The transition state is a twisted species where the

-bond is broken, and the N-N bond order decreases effectively to a single bond, allowing free rotation.

Thermal Kinetics

The thermal relaxation of cis-1,1'-AZN is significantly faster than azobenzene.

-

Rate Law: First-order kinetics (

). -

Half-life (

): Typically in the range of seconds to minutes at room temperature (solvent dependent), compared to hours/days for azobenzene. -

Activation Energy (

):

Visualization of Isomerization Dynamics

The following diagram illustrates the cyclic relationship between the stable trans state and the metastable cis state, highlighting the energy inputs required.

Figure 1: The photo-thermal cycle of 1,1'-AZN. Note the rapid thermal reversion pathway (red arrow) characteristic of sterically hindered azo switches.

Experimental Protocols

Synthesis: Oxidative Coupling of 1-Naphthylamine

While diazonium coupling is common for asymmetric dyes, the symmetric 1,1'-AZN is best synthesized via oxidative coupling. This method ensures high symmetry and purity.

Reagents:

-

Precursor: 1-Naphthylamine (Warning: Carcinogenic potential; handle with strict PPE).

-

Oxidant: Active Manganese Dioxide (

) or Potassium Permanganate ( -

Solvent: Chloroform (

) or Benzene (strict hood use).

Protocol:

-

Dissolution: Dissolve 1-naphthylamine (10 mmol) in dry chloroform (50 mL).

-

Oxidation: Add activated

(50 mmol, 5 eq) in portions to the stirred solution. -

Reflux: Heat the mixture to reflux for 4-6 hours. Monitor by TLC (Silica, Hexane:EtOAc 9:1) for the disappearance of the amine.

-

Filtration: Filter the hot solution through a Celite pad to remove manganese oxides.

-

Purification: Evaporate the solvent. Recrystallize the crude red/orange solid from ethanol or purify via column chromatography (Silica, Hexane/DCM gradient).

-

Yield: Expect 60-75% of orange-red needles.

Figure 2: Oxidative coupling workflow for the synthesis of symmetric 1,1'-azonaphthalene.

Kinetic Monitoring (Thermal Reversion)

To determine the thermal half-life (

-

Preparation: Prepare a

M solution of 1,1'-AZN in Toluene (non-polar) and Acetonitrile (polar) to test solvent effects. -

Irradiation: Irradiate the sample in a quartz cuvette with a UV LED (365 nm) until the photostationary state (PSS) is reached (absorbance at 380 nm decreases and stabilizes).

-

Measurement: Immediately turn off the LED and place the sample in a UV-Vis spectrophotometer.

-

Data Logging: Monitor the recovery of the absorbance at

(380 nm) as a function of time. -

Calculation: Plot

vs. time. The slope is

Applications & Strategic Value

-

Fast Molecular Switches: Due to the rapid thermal reversion, 1,1'-AZN is ideal for real-time sensing and pulsed actuation where the system must reset quickly without a second light source.

-

Red-Shifted Photopharmacology: The bathochromic shift allows for excitation closer to the visible region, which is less damaging to biological tissue than the UV light required for benzene-based switches.

-

Liquid Crystal Doping: The bulky naphthalene core disrupts liquid crystal packing (order parameter

) more effectively than azobenzene, allowing for high-contrast phase transitions (Nematic

References

-

Cis-trans photoisomerisation of azobenzene: a fresh theoretical look. Physical Chemistry Chemical Physics.

-

Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene. International Journal of Molecular Sciences.

-

Mechanism of Cis-to-Trans Isomerization of Azobenzene. Journal of the American Chemical Society.

-

Oxidative Coupling of 2-Naphthols and 1-Naphthylamines. Organic Letters.

-

Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening. Journal of Chemical Information and Modeling.

Sources

Quantum Yield of 1,1'-Azonaphthalene Photoisomerization

This guide details the technical analysis of 1,1'-azonaphthalene photoisomerization, focusing on the quantum yield (QY) determination, mechanistic constraints, and experimental protocols required for this sterically hindered molecular switch.

Executive Summary

1,1'-Azonaphthalene represents a distinct class of photochromic molecules where steric hindrance dictates performance. Unlike the robust bistability of azobenzene, 1,1'-azonaphthalene exhibits a rapid thermal back-relaxation (cis

This steric strain results in a transient cis-isomer at room temperature, rendering standard steady-state actinometry ineffective. Accurate determination of the quantum yield requires time-resolved spectroscopy (flash photolysis) or cryogenic measurements .

Key Technical Parameters

| Parameter | Value / Characteristic | Context |

| Isomerization Type | Trans | Reversible, light-driven (forward), thermal/light (reverse).[1] |

| Typical QY ( | ~0.10 – 0.20 | Highly solvent and wavelength-dependent; lower than azobenzene due to competing relaxation pathways. |

| Thermal Lifetime ( | Milliseconds to Seconds | At 298 K. significantly faster than azobenzene (hours/days). |

| Mechanism | Rotation-Dominated | Steric bulk inhibits the planar inversion pathway, favoring rotation. |

| Absorption Max | ~370–380 nm (Trans) |

Mechanistic Foundations: The Steric Barrier

The photoisomerization of 1,1'-azonaphthalene is governed by the conflict between electronic excitation and nuclear geometry.

The Perinaphthyl Strain

In the trans configuration, the molecule is relatively planar, allowing for

-

Consequence: The ground-state energy of the cis isomer is raised significantly relative to the trans isomer.

-

Result: The activation energy barrier for the thermal cis

trans reversion is lowered, leading to rapid spontaneous reversion.

Inversion vs. Rotation

While azobenzene debates often center on "inversion vs. rotation," 1,1'-azonaphthalene is widely accepted to isomerize via a rotational pathway on the

Figure 1: The photoisomerization cycle of 1,1'-azonaphthalene. Note the rapid thermal reversion (red dashed line) which competes with the photochemical process.

Experimental Protocol: Measuring Quantum Yield

Standard actinometry (e.g., ferrioxalate) fails for 1,1'-azonaphthalene at room temperature because the cis isomer reverts to trans faster than the accumulation required for absorbance measurements.

Recommended Method: Laser Flash Photolysis (Transient Absorption Spectroscopy)

Principle

A nanosecond laser pulse creates a population of cis isomers. The quantum yield is derived by comparing the initial absorbance change (

Workflow

-

Sample Preparation:

-

Dissolve 1,1'-azonaphthalene in spectro-grade solvent (e.g., cyclohexane or acetonitrile).

-

Adjust concentration to an Optical Density (OD) of ~0.3–0.5 at the excitation wavelength (

). -

Degassing: Purge with Argon for 20 mins (oxygen can quench triplet states, though less critical for rapid singlet isomerization, it ensures consistency).

-

-

Actinometry (Reference Standard):

-

Use a reference with a known QY and similar absorbance (e.g., Benzophenone in benzene,

) to calibrate the laser pulse energy.

-

-

Data Acquisition:

-

Excitation: Nanosecond laser pulse (e.g., Nd:YAG 355 nm or dye laser).

-

Probe: White light continuum or single-wavelength monitoring at the cis absorption band (or depletion of trans band).

-

Capture: Record the transient absorbance change (

) immediately after the pulse.

-

-

Calculation: The quantum yield (

) is calculated using the comparative method:-

: Initial absorbance change at

-

: Molar extinction coefficient difference (

-

: Initial absorbance change at

Low-Temperature Alternative

If flash photolysis is unavailable, perform standard steady-state irradiation at low temperatures (e.g., -80°C to -196°C) .

-

At these temperatures, the thermal cis

trans rate ( -

Standard UV-Vis monitoring can be used to track the photostationary state (PSS).

Data Interpretation & Solvent Effects

The quantum yield of 1,1'-azonaphthalene is sensitive to environmental viscosity and polarity.

| Solvent | Viscosity ( | Est. QY ( | Mechanistic Insight |

| n-Hexane | Low | 0.15 - 0.20 | Low barrier to rotation; highest efficiency. |

| Ethanol | Medium | 0.10 - 0.15 | Polar stabilization of the transition state may alter rates. |

| Ethylene Glycol | High | < 0.10 | Viscous drag hinders the large-amplitude rotational motion of naphthalene rings. |

Note: Values are approximate ranges based on comparative kinetic studies of hindered azo-derivatives.

Applications in Drug Development

For researchers in pharmacology, 1,1'-azonaphthalene serves as a "T-type" (Thermally unstable) switch .

-

Pulse-Mode Activation: Unlike azobenzene (which stays "on"), 1,1'-azonaphthalene requires continuous light to maintain the cis population.

-

Gating Mechanisms: Ideal for ion channels or receptors where a rapid "auto-off" feature is required for safety (preventing overdose or over-stimulation).

References

-

Mechanism of Azobenzene Isomerization : Bandara, H. M. D., & Burdette, S. C.[2] (2012).[2] Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. Link

- Flash Photolysis Methodology: Scaiano, J. C. (Ed.). (1989). Handbook of Organic Photochemistry (Vol. 1). CRC Press. (Standard reference for transient absorption protocols).

- Steric Hindrance in Azo-Naphthalenes: Rau, H. (1973). Photoisomerization of azobenzenes. Angewandte Chemie International Edition, 12(3), 224-235. (Foundational text on steric classes of azo compounds).

-

Ultrafast Dynamics : Tahara, T., et al. (2004). Photoisomerization dynamics of azobenzene in solution. Journal of the American Chemical Society, 126(3), 765-772. Link

Sources

Technical Deep Dive: Electronic Transitions & Photoisomerization Dynamics of 1,1'-Azonaphthalene

Executive Summary: The Steric Conundrum

1,1'-Azonaphthalene represents a distinct class of photochromic molecules that deviates significantly from the canonical azobenzene model. While azobenzene is planar in its trans state, 1,1'-azonaphthalene is inherently distorted due to severe steric repulsion between the peri-hydrogens (H8/H8') of the naphthalene rings and the azo bridge.

This guide provides a rigorous technical analysis of the electronic transitions (

Electronic Structure & Spectral Characteristics[1][2]

The conjugation extension from phenyl (azobenzene) to naphthyl (azonaphthalene) induces a bathochromic shift in the absorption spectrum. However, the steric twist reduces the effective conjugation length compared to a hypothetical planar analog, creating a unique spectral signature.

Comparative Spectral Data

The following table summarizes the key photophysical differences. Note that values are solvent-dependent (solvatochromism).

| Parameter | Azobenzene (Reference) | 1,1'-Azonaphthalene | Physical Driver |

| Ground State Geometry | Planar ( | Twisted ( | Steric clash between peri-hydrogens and azo-nitrogen lone pairs. |

| ~320 nm (Strong) | 370 – 380 nm (Strong) | Extended | |

| ~440 nm (Weak) | 450 – 470 nm (Weak) | Symmetry breaking allows greater orbital mixing. | |

| Thermal Half-life ( | Hours to Days | Seconds to Minutes | Ground state destabilization lowers the activation energy ( |

Orbital Manifold & Transitions

The electronic excitation triggers the isomerization.

-

The

Transition (UV region): Excitation into the -

The

Transition (Visible region): Excitation into the

Mechanistic Pathway: Rotation vs. Inversion[4][5][6]

For decades, the debate between Inversion (linearization of the N=N-C angle) and Rotation (twisting around the N=N bond) has persisted. For 1,1'-azonaphthalene, the evidence heavily favors the Rotational Pathway .

The Rotational Preference

The steric bulk of the naphthalene rings imposes a high energy penalty on the linear transition state required for inversion. Conversely, the rotational pathway allows the bulky rings to move away from each other, following a lower energy trajectory on the Potential Energy Surface (PES).

Visualization of the Pathway

The following diagram illustrates the relaxation dynamics from the Franck-Condon excited state (

Figure 1: Photoisomerization pathway of 1,1'-azonaphthalene. Note the rapid thermal reversion loop caused by steric destabilization of the Cis state.

Experimental Characterization Protocols

As a senior scientist, you must ensure data reproducibility. The following protocols are designed to account for the specific instability of 1,1'-azonaphthalene.

Protocol A: Steady-State Characterization (Determination of PSS)

Objective: Determine the Photostationary State (PSS) distribution and

-

Solvent Selection: Use non-polar solvents (e.g., Cyclohexane) to minimize solvatochromic shifts initially. Ensure solvent is spectroscopic grade (cutoff < 220 nm).

-

Sample Prep: Prepare a

M solution. Critical: Perform this in the dark or under red light to prevent ambient photoisomerization. -

Baseline Scan: Record the dark spectrum (100% trans).

-

Irradiation:

-

Use a fiber-coupled LED (365 nm or 380 nm) perpendicular to the beam path.

-

Irradiate until absorption changes cease (PSS reached).

-

-

Validation: Check for Isosbestic Points .

-

Expert Insight: If the isosbestic points drift over time, your sample is degrading (photobleaching) rather than isomerizing. 1,1'-azonaphthalene is prone to cyclization under high-intensity UV; monitor this closely.

-

Protocol B: Transient Absorption Spectroscopy (TAS)

Objective: Measure the ultrafast excited state lifetimes (

Setup Logic: Because the thermal reversion is fast, a static cell may accumulate heat or degradation products. A flow cell is mandatory for reliable kinetics.

Figure 2: Pump-Probe Transient Absorption Setup. A flow cell is critical to replenish the sample volume between laser shots.

Workflow:

-

Pump: Tune to the

band (approx. 370-380 nm). -

Probe: Supercontinuum white light (400-700 nm).

-

Data Acquisition: Measure

(Optical Density) as a function of time delay. -

Analysis: Fit the decay traces to a multi-exponential function.

-

: Internal conversion from

- : Vibrational cooling and rotation toward the conical intersection.

-

: Internal conversion from

Applications in Photopharmacology

For drug development professionals, 1,1'-azonaphthalene offers a specific advantage over azobenzene: The "Dead-Man" Switch.

In photopharmacology, it is often desirable for a drug to be active only under irradiation and to deactivate automatically when the light is removed.

-

Azobenzene: Requires a second wavelength (visible light) to switch back to trans quickly.

-

1,1'-Azonaphthalene: The steric instability of the cis form drives a rapid thermal relaxation to the inactive trans form (seconds/minutes). This allows for single-wavelength control (Light ON = Drug ON; Light OFF = Drug OFF).

Design Consideration

When attaching ligands to the naphthalene core, ensure the attachment point does not increase the rotational barrier if rapid switching is desired. Positions 4 or 5 on the naphthalene ring are often preferred to maintain the electronic decoupling necessary for the steric-driven reset.

References

-

Electronic Absorption Spectra of Naphthalene Derivatives Source: National Institutes of Health (PMC) URL:[Link] Relevance: Foundational data on the bathochromic shifts in naphthalene systems.

-

Photoisomerization Dynamics of Azobenzene and Derivatives Source: Journal of the American Chemical Society (JACS) URL:[Link] Relevance: Defines the rotation vs. inversion controversy and establishes the TAS methodology.

-

Kinetics of Thermal Isomerization in Sterically Hindered Azo Compounds Source: Semantic Scholar / Journal of Thermodynamics URL:[Link] Relevance: Provides kinetic models for thermal relaxation in polar vs. non-polar solvents.

-

Transient Absorption Spectroscopy Principles Source: Avantes Technical Library URL:[Link] Relevance: Validates the instrumentation setup described in Protocol B.

Sources

The Dual Nature of Azonaphthalenes: From Industrial Chromophores to Photopharmacological Tools

Executive Summary

Azonaphthalenes represent a unique class of molecular scaffolds that have traversed a 160-year trajectory from industrial commodities to precision biomedical tools. Originally synthesized as robust textile dyes in the 19th century, these compounds fell under toxicological scrutiny in the mid-20th century due to their metabolic cleavage into carcinogenic amines. However, the 21st century has witnessed a renaissance for the azonaphthalene moiety. By exploiting their reversible cis-trans photoisomerization, researchers are now repurposing these molecules as "optical switches" in photopharmacology, enabling the spatiotemporal control of biological receptors. This guide analyzes their synthesis, structural dynamics (tautomerism), metabolic fate, and modern application as molecular machines.

Part 1: The Era of Chromophores (Discovery & Synthesis)

Historical Genesis

The history of azonaphthalenes is inextricably linked to the birth of the synthetic dye industry.[1] While William Perkin discovered mauveine in 1856, it was Peter Griess in 1858 who unlocked the systematic chemistry of nitrogen-nitrogen double bonds. Griess discovered the diazotization reaction , allowing aromatic amines to be converted into diazonium salts, which could then be "coupled" with electron-rich aromatic systems like naphthalene.

The naphthalene ring was favored over benzene in early industrial chemistry because its extended

Mechanistic Synthesis Protocol

The synthesis of a prototypical azonaphthalene (e.g., 1-(phenylazo)-2-naphthol) relies on electrophilic aromatic substitution. The diazonium ion acts as a weak electrophile, requiring an activated ring (naphthol) for coupling.

Validated Protocol: Synthesis of 1-(Phenylazo)-2-Naphthol

Note: This protocol is self-validating via pH checkpoints and temperature control.

-

Diazotization (The Electrophile Generation):

-

Dissolve aniline (10 mmol) in 3M HCl (25 mL).

-

Critical Step: Cool to 0–5°C in an ice bath. Reasoning: Diazonium salts are thermally unstable and will decompose to phenols and nitrogen gas above 5°C.

-

Add NaNO

(11 mmol) dropwise. -

Validation: Test with starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (reaction complete).

-

-

Coupling (The Substitution):

-

Dissolve 2-naphthol (10 mmol) in 10% NaOH (20 mL). Reasoning: High pH deprotonates the naphthol to the naphthoxide ion, increasing electron density for electrophilic attack.

-

Slowly add the cold diazonium solution to the naphthoxide solution with vigorous stirring.

-

Observation: A voluminous orange-red precipitate forms immediately.

-

pH Control: Maintain pH > 9. If pH drops, the naphthoxide reprotonates, halting the reaction.

-

-

Purification:

-

Filter the precipitate and wash with cold water. Recrystallize from ethanol/water.

-

Visualization: Synthesis Pathway

Figure 1: Step-wise synthesis workflow for azonaphthalenes via diazo coupling.

Part 2: Structural Dynamics (The Tautomerism Challenge)

One of the most technically demanding aspects of azonaphthalenes is their azo-hydrazone tautomerism . Unlike simple azobenzenes, azonaphthalenes possessing an -OH group ortho or para to the azo linkage exist in an equilibrium between the azo form (–N=N–) and the hydrazone form (=N–NH–).

The Equilibrium

In 1-(phenylazo)-2-naphthol, the hydrazone tautomer is often thermodynamically favored in solution due to an intramolecular hydrogen bond between the hydrazone NH and the carbonyl oxygen.

-

Azo Form: Characterized by an OH proton signal in NMR (broad singlet, often exchangeable).

-

Hydrazone Form: Characterized by an NH proton signal (typically

14–16 ppm in

Why this matters: The tautomeric state dictates the molecule's photophysical properties and its binding affinity to biological targets. Drug developers must characterize this ratio in the relevant physiological solvent.

Part 3: Toxicology & Metabolism (The Turning Point)

The decline of azonaphthalenes in the food and cosmetic industries (e.g., the ban of "Butter Yellow" and Sudan dyes) was driven by the elucidation of their metabolic activation into carcinogens.

Mechanism of Toxicity

The toxicity is not inherent to the azo bond itself but to its cleavage products. The liver enzyme azoreductase (and gut microbiota) performs a reductive cleavage of the N=N bond.

-

Reductive Cleavage: The azo bond is reduced to a hydrazine intermediate and then cleaved into two primary amines.

-

Bioactivation: If one of the fragments is a naphthylamine (e.g., 2-naphthylamine), it undergoes N-hydroxylation by Cytochrome P450 enzymes.

-

Adduct Formation: The N-hydroxy metabolite is esterified (e.g., by sulfotransferases) to form a nitrenium ion, a potent electrophile that covalently binds to guanine residues in DNA, causing mutations.

Visualization: Metabolic Activation Pathway

Figure 2: Metabolic pathway leading to bioactivation and DNA damage.

Part 4: Modern Renaissance (Photopharmacology)

In the last decade, the narrative has shifted from toxicity to therapeutic utility. Azonaphthalenes are now prized for their photochromism .[2]

The Optical Switch

Upon irradiation with UV light (365 nm), the thermodynamically stable trans isomer converts to the cis isomer. This isomerization induces a dramatic geometric change (end-to-end distance decreases by ~3.5 Å) and a dipole moment change.

-

Trans: Planar, extended.

-

Cis: Bent, non-planar.

Application: Photopharmacology

Researchers attach azonaphthalenes to ligands (e.g., glutamate) to create "photoswitchable tethered ligands" (PTLs).

-

Dark (Trans): The ligand is too far to reach the receptor binding site (Receptor OFF).

-

UV Light (Cis): The molecule bends, presenting the ligand to the receptor (Receptor ON).

-

Visible Light: Reverses the process.

This allows for the activation of ion channels or enzymes with millisecond precision using light, a technique revolutionizing neuroscience.

Visualization: Photo-Switching Cycle

Figure 3: Reversible cis-trans isomerization cycle driving molecular machines.

Summary Data Table

| Property | Azo Form | Hydrazone Form | Relevance |

| Bonding | N=N double bond | N-N single bond, C=O | Structural integrity |

| NMR Signal | OH proton (broad) | NH proton (~14-16 ppm) | Identification |

| Color | Yellow/Orange | Red/Violet | Dye chemistry |

| Stability | Lower polarity | Higher polarity | Solvation effects |

| Primary Use | Photopharmacology | Pigments | Application selection |

References

-

Griess, P. (1858).[1][3][4][5] Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidonitro- und Amidodinitrophenyloxyd. Annalen der Chemie und Pharmacie.

-

Zollinger, H. (1991). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. VCH Publishers.

-

Kishore, D., et al. (2013). Synthesis and Characterization of 1-Phenyl Azo 2-Naphthol. International Journal of Pharmaceutical Sciences.

-

Bechtold, T., et al. (2019). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. Molecules (MDPI).

-

Völcker, N., et al. (2021). Azoreductases in drug metabolism. British Journal of Pharmacology.

-

Feringa, B.L., et al. (2011).[2] Molecular Switches. Wiley-VCH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Control over molecular motion using the cis–trans photoisomerization of the azo group [beilstein-journals.org]

- 3. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sample of the dye Anisol Red made by Peter Griess | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Azo Dyes and 1,1'-Azonaphthalene Scaffolds

This Application Note is designed for researchers and drug development professionals focusing on the synthesis and application of 1,1'-Azonaphthalene and its derivative azo dyes. This guide clarifies the role of 1,1'-azonaphthalene as both a specific target molecule and a prototype for the broader class of naphthalene-based azo chromophores.

Executive Summary & Scope

1,1'-Azonaphthalene (

Critical Distinction: In synthetic chemistry, 1,1'-azonaphthalene is typically the product of coupling reactions, not a starting reagent for constructing other azo bonds. Therefore, this guide focuses on the three primary protocols to synthesize this core scaffold:

-

Reductive Coupling: Converting 1-nitronaphthalene directly to the azo compound.[1]

-

Oxidative Coupling: Dimerization of 1-naphthylamine.[1]

-

Diazo Coupling: The standard industrial route for functionalized naphthalene azo dyes.

Mechanistic Pathways & Workflow

The following diagram illustrates the three convergent pathways to the 1,1'-azonaphthalene scaffold.

Caption: Convergent synthetic pathways for constructing the 1,1'-azonaphthalene core. Method C allows for asymmetric functionalization.

Detailed Experimental Protocols

Method A: Reductive Coupling (The "Symmetrical" Route)

Principle: Nitroarenes are reduced to azo compounds using metal reductants in alkaline media. This is the most direct route to the parent 1,1'-azonaphthalene.

Reagents:

-

1-Nitronaphthalene (17.3 g, 0.1 mol)[1]

-

Zinc Dust (High activity, 15 g)

-

Sodium Hydroxide (NaOH), 50% aqueous solution

-

Ethanol (95%)[1]

Protocol:

-

Dissolution: In a 500 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve 17.3 g of 1-nitronaphthalene in 150 mL of ethanol.

-

Activation: Heat the solution to mild reflux (

). -

Reduction Step: Add 15 g of Zinc dust in small portions over 30 minutes. Simultaneously, add 10 mL of 50% NaOH solution dropwise.

-

Note: The reaction is exothermic. Maintain reflux without external heating if possible.

-

-

Reflux: Continue heating and stirring for 3-4 hours. The solution will turn dark red/brown as the azo linkage forms.

-

Filtration: Filter the hot reaction mixture to remove excess zinc and zinc oxide residues. Wash the filter cake with hot ethanol.

-

Crystallization: Allow the filtrate to cool to room temperature, then chill in an ice bath. 1,1'-Azonaphthalene precipitates as red needles.[1]

-

Purification: Recrystallize from ethanol or acetic acid.

Yield Expectation: 60–70% Melting Point: 190°C (cis/trans mixture dependent).

Method B: Oxidative Coupling (The "Radical" Route)

Principle: Oxidation of primary aromatic amines using active manganese dioxide (

Reagents:

-

1-Naphthylamine (1.43 g, 10 mmol)[1]

-

Active

(Activated grade, 5 g) -

Benzene or Toluene (Dry solvent)[1]

Protocol:

-

Setup: Dissolve 1.43 g of 1-naphthylamine in 50 mL of dry benzene/toluene.

-

Oxidation: Add 5 g of activated

. -

Reaction: Reflux the suspension under a Dean-Stark trap (to remove water formed) for 4–6 hours.

-

Workup: Filter off the manganese oxides while hot.

-

Isolation: Evaporate the solvent under reduced pressure. The residue contains crude 1,1'-azonaphthalene.

-

Purification: Chromatography on silica gel (Eluent: Hexane/DCM 8:2) is often required to remove hydrazine byproducts.

Method C: Diazo Coupling (The "Industrial Dye" Route)

Principle: This is the standard method for creating functionalized azo dyes (e.g., dyes with -OH, -SO3H groups).[1] It involves diazotization of an amine followed by coupling with an electron-rich ring.[1][2]

Reagents:

-

Diazo Component: 1-Naphthylamine (1.43 g, 10 mmol)[1]

-

Coupling Component: 1-Naphthol (1.44 g, 10 mmol) [For asymmetric dyes] or 1-Naphthylamine [For amino-azo dyes][1]

-

Sodium Nitrite (

)[1][3] -

Hydrochloric Acid (HCl, conc.)[3]

Protocol:

-

Diazotization:

-

Dissolve 1-naphthylamine (1.43 g) in a mixture of 3 mL conc. HCl and 10 mL water.

-

Cool to 0–5°C in an ice bath (Critical: Unstable above 5°C).

-

Add a solution of

(0.7 g in 2 mL water) dropwise. Stir for 20 mins. Test with starch-iodide paper (should turn blue immediately).[1] -

Result: 1-Naphthalene diazonium chloride solution.[1]

-

-

Coupling:

-

Dissolve 1-Naphthol (1.44 g) in 20 mL of 10% NaOH solution (cool to 5°C).

-

Slowly add the cold diazonium solution to the naphthol solution with vigorous stirring.

-

Observation: Immediate formation of a deep red/purple precipitate.

-

Maintain pH > 9 for naphthol coupling (or pH 4-5 if coupling with amines).[1]

-

-

Isolation: Stir for 1 hour. Acidify slightly with acetic acid to precipitate the free dye acid (if sulfonated) or filter the solid directly.

-

Purification: Recrystallize from chlorobenzene or ethanol.

Analytical Characterization Data

The following table summarizes the expected physicochemical properties for validation.

| Parameter | 1,1'-Azonaphthalene (Parent) | 4-Amino-1,1'-azonaphthalene (Dye Derivative) |

| Appearance | Red Needles | Dark Violet Powder |

| Melting Point | 190°C | 175–180°C (dec.) |

| UV-Vis ( | ~380 nm (trans), ~440 nm (cis) | ~500–520 nm (Bathochromic shift) |

| Solubility | Soluble in Benzene, DCM; Insoluble in water | Soluble in organic solvents; salts soluble in water |

| IR Spectrum | -N=N- stretch at 1400–1450 cm⁻¹ | -N=N- stretch + -NH2 doublet (3300-3400 cm⁻¹) |

Safety & Handling (Critical)

-

Carcinogenicity Warning: While 1-naphthylamine is less toxic than its isomer 2-naphthylamine (a potent human carcinogen), commercial samples of 1-naphthylamine can contain up to 5% of the 2-isomer.[1]

-

Requirement: Always use "Certified 2-Naphthylamine-Free" (<0.5%) reagents.[1]

-

PPE: Double nitrile gloves, P100 respirator, and fume hood operation are mandatory.

-

-

Azo Compounds: Many azo dyes are potential mutagens.[4] Handle all products as if they are genotoxic.

-

Explosion Hazard: Dry diazonium salts are shock-sensitive explosives.[1] Never dry the intermediate diazonium salt; proceed immediately to the coupling step.

References

-

General Azo Chemistry: Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1] [1]

-

Reductive Coupling: Shine, H. J. (1970). The Benzidine Rearrangements. In Mechanisms of Molecular Migrations. Interscience. (Classic reference for reductive coupling leading to hydrazo/azo intermediates).[1]

-

Oxidative Coupling: Bhatkhande, D. S., et al. (2001). "Oxidative coupling of aromatic amines."[5] Journal of Chemical Technology & Biotechnology.

-

Naphthylamine Safety: National Toxicology Program (NTP). "Report on Carcinogens: 1-Naphthylamine."[1] [1]

-

1,1'-Azonaphthalene Isomerization: Rau, H. (1973). "Photoisomerization of azobenzenes and azonaphthalenes." Angewandte Chemie International Edition. [1]

Sources

- 1. Naphthalene 1,2-dioxygenase Reactions [eawag-bbd.ethz.ch]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Aerobic Catalyzed Oxidative Cross-Coupling of N,N-Disubstituted Anilines and Aminonaphthalenes with Phenols and Naphthols - PMC [pmc.ncbi.nlm.nih.gov]

Diazotization and coupling reactions involving 1,1'-Azonaphthalene

Application Note: High-Fidelity Synthesis of Naphthalene-Based Azo Compounds

Executive Summary

This application note details the precise chemical workflows for the synthesis of azo dyes and intermediates derived from 1-naphthylamine (1-aminonaphthalene). While the symmetric parent compound 1,1'-azonaphthalene is typically synthesized via oxidative coupling, the diazotization and coupling route described herein is the industry standard for generating functionalized derivatives, specifically 4-amino-1,1'-azonaphthalene and 4-hydroxy-1,1'-azonaphthalene .[1][2]

These protocols are critical for researchers in dye chemistry, materials science (molecular switches), and histological stain development.[1] This guide prioritizes regioselectivity control (C4 vs. C2 coupling) and strict safety compliance regarding naphthylamine handling.

Safety & Hazard Control (CRITICAL)

WARNING: Carcinogenic Hazard 1-Naphthylamine is an OSHA-regulated carcinogen.[1][3][2] Commercial samples may contain traces of 2-naphthylamine , a potent bladder carcinogen.[1]

-

Engineering Controls: All procedures must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.

-

PPE: Double nitrile gloves (0.11 mm min), Tyvek lab coat, and full-face respiratory protection if powder handling is not fully contained.[1]

-

Decontamination: All glassware must be rinsed with a solution of KMnO₄/H₂SO₄ (oxidizing acid) to degrade residual amine traces before standard washing.[1][2]

-

Waste Disposal: Segregate all azo-waste into dedicated "Carcinogenic Organic" streams.[1][3][2]

Chemical Principles & Mechanism

The synthesis relies on a two-step sequence: Diazotization followed by Azo Coupling .[1][2][4]

-

Diazotization: 1-Naphthylamine reacts with nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C to form the 1-naphthalenediazonium chloride salt.[1][2] This electrophile is temperature-sensitive and prone to decomposition into 1-naphthol if heated.[1][3][2]

-

Coupling: The diazonium ion attacks an electron-rich coupling component (another naphthalene derivative).[1][2]

Reaction Pathway Diagram

Figure 1: Sequential workflow for the synthesis of amino-azonaphthalene derivatives.

Experimental Protocols

Protocol A: Preparation of 1-Naphthalenediazonium Chloride

This solution is unstable and must be used immediately for Protocol B.

Reagents:

-

Distilled Water: 20 mL

Procedure:

-

Slurry Formation: In a 50 mL Erlenmeyer flask, disperse 1-naphthylamine in 10 mL of water. Add concentrated HCl dropwise with stirring. The amine will dissolve as the hydrochloride salt; if a precipitate forms (excess salt), add water until clear or a fine suspension is achieved.[1][2]

-

Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–2°C .

-

Nitrosation: Dissolve NaNO₂ in 5 mL of water. Add this solution dropwise to the amine mixture over 10 minutes.

-

Endpoint Check: The solution should be clear to slightly yellow.[1][2] Test with starch-iodide paper (instant blue/black indicates excess HNO₂).[1][3][2]

-

Scavenging: Add urea to destroy excess nitrous acid (prevents side reactions during coupling).[1][2]

Protocol B: Synthesis of 4-Amino-1,1'-Azonaphthalene

Target: Formation of the C-N=N-C linkage between two naphthalene rings.[1][3][2]

Reagents:

Procedure:

-

Coupler Preparation: Dissolve the second portion of 1-naphthylamine in 10 mL ethanol and 2 mL dilute HCl.

-

Buffering: Add sodium acetate to the coupler solution until the pH reaches approximately 4–5 (check with pH paper). Note: Coupling of amines requires a weakly acidic medium to ensure the nucleophile is not fully protonated but the diazonium remains stable.[2]

-

Coupling Reaction: Slowly pour the cold diazonium solution (Protocol A) into the buffered coupler solution with vigorous stirring.

-

Incubation: Stir the deep red/purple mixture at 0–10°C for 30 minutes, then allow it to warm to room temperature over 1 hour.

-

Isolation:

-

Purification: Recrystallize from hot ethanol or xylene.

Data Analysis & Validation

To confirm the identity of the synthesized 1,1'-azonaphthalene derivative, compare experimental data against the following standard values.

| Parameter | 4-Amino-1,1'-Azonaphthalene | 1,1'-Azonaphthalene (Symmetric) |

| Molecular Weight | 297.36 g/mol | 282.34 g/mol |

| Appearance | Purple/Red Needles | Red Leaflets |

| Melting Point | 174–175°C | 190°C |

| UV-Vis ( | ~500 nm (Ethanol) | ~460 nm (Ethanol) |

| Solubility | Soluble in Ethanol, Acetone | Soluble in Benzene, insol.[1][2] water |

Troubleshooting Matrix:

| Observation | Root Cause | Corrective Action |

| Evolution of Gas (N₂) | Decomposition of Diazonium Salt | Maintain T < 5°C strictly. Do not pause between steps. |

| Oily/Tar Product | Phenol formation or Polymerization | Ensure pH is buffered correctly (pH 4-5 for amines).[1][2] |

| Low Yield | Incomplete Diazotization | Check starch-iodide endpoint. Ensure amine is fully dissolved/suspended before nitrite addition.[1][2] |

References

-

Zollinger, H. (2003).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1][3] [1][3][2]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][3] (Standard protocol for diazo coupling).[1][2]

-

Occupational Safety and Health Administration (OSHA). 1-Naphthylamine Standard (29 CFR 1910.1003).[1][2][1][3][2]

-

PubChem. 1-Naphthylamine Compound Summary. National Library of Medicine.[1][3] [1][3][2]

Sources

NMR spectroscopy for 1,1'-Azonaphthalene structural elucidation

Application Note: Structural Elucidation and Kinetic Profiling of 1,1'-Azonaphthalene via High-Field NMR

Executive Summary

This application note details the methodology for the structural characterization and kinetic monitoring of 1,1'-azonaphthalene (1,1'-AN) using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike simple azobenzenes, 1,1'-AN exhibits significant steric strain in its cis (Z) conformation, leading to distinct spectral signatures driven by ring current shielding. This guide provides a robust workflow for distinguishing trans (E) and cis (Z) isomers, assigning proton environments in the naphthalene ring, and calculating thermal relaxation rates.

Introduction: The Molecular Switch

1,1'-Azonaphthalene serves as a model molecular switch. In its ground state, it exists primarily as the trans (

The Analytical Challenge:

-

Steric Crowding: The cis form cannot achieve planarity due to the clash between the two naphthalene moieties. This forces a twisted conformation, breaking the conjugation and dramatically altering the magnetic environment of the protons.

-

Symmetry: Both isomers retain high symmetry in solution (fast rotation on the NMR timescale), resulting in a single set of signals for the two naphthalene rings. Distinguishing them requires analysis of chemical shift perturbations (

).

Experimental Protocols

Protocol A: Sample Preparation & In-Situ Irradiation

Objective: To generate a photostationary state (PSS) containing both isomers for simultaneous NMR detection.

-

Solvent Selection: Dissolve 5–10 mg of 1,1'-azonaphthalene in 0.6 mL of deuterated solvent.

-

Standard:Benzene-d6 (

) is preferred over -

Alternative:Toluene-d8 is required for Variable Temperature (VT) studies below 0°C.

-

-

Degassing: Oxygen is a paramagnetic relaxation agent that broadens lines. Degas the sample via three freeze-pump-thaw cycles or argon bubbling for 5 minutes.

-

Irradiation (Isomer Generation):

-

Equipment: UV LED source (365 nm, ~100 mW).

-

Procedure: Irradiate the NMR tube directly for 10–30 minutes immediately prior to insertion into the magnet.

-

Note: 1,1'-AN relaxes thermally to trans relatively quickly (

can be minutes to hours depending on solvent/temp). Rapid transfer to the probe is critical.

-

Protocol B: Acquisition Parameters (600 MHz recommended)

-

1H (Proton): 16 scans, relaxation delay (D1) = 2.0 s. Sufficient for quantitative integration.

-

COSY (Correlation Spectroscopy): Magnitude mode. Essential for tracing the spin systems (H2-H3-H4 and H5-H6-H7-H8).

-

NOESY (Nuclear Overhauser Effect): Mixing time (

) = 500 ms. Crucial for spatial assignments (identifying H8 via cross-peaks to the opposing ring in cis forms).

Visualization: Experimental Workflow

Figure 1: Workflow for generating and analyzing the photostationary state of 1,1'-azonaphthalene.

Structural Elucidation & Data Analysis

Naphthalene Numbering & Spin Systems

The 1,1'-linkage divides the naphthalene ring into two spin systems separated by the quaternary carbons (C1, C4a, C8a).

-

System A (The "Azo" side): Protons H2, H3, H4.

-

System B (The "Distal" side): Protons H5, H6, H7, H8.

Assignment Logic

The key to assignment is identifying the H2 (ortho to azo) and H8 (peri to azo) protons.

-

The Doublet Identification: H2, H4, H5, and H8 appear as doublets (or doublets of doublets with small meta-coupling). H3, H6, and H7 appear as triplets (dd).

-

The Deshielding Effect (Trans): In the trans isomer, the azo group's lone pair and anisotropy typically deshield H2 significantly.

-

The Shielding Effect (Cis): In the cis isomer, the naphthalene rings twist to avoid steric clash. H2 and H8 are forced into the shielding cone of the opposing naphthalene ring.

-

Result: A dramatic upfield shift (lower ppm) for cis-H2 and cis-H8 compared to their trans counterparts.

-

Table 1: Diagnostic Chemical Shift Trends (Illustrative for Benzene-d6)

| Proton Position | Multiplicity | Trans (E) | Cis (Z) | Mechanistic Cause | |

| H2 (Ortho) | Doublet | ~8.9 - 9.1 | ~7.8 - 8.0 | -1.1 (High Shielding) | Ring Current Shielding |

| H8 (Peri) | Doublet | ~7.8 - 8.0 | ~6.9 - 7.1 | -0.9 (High Shielding) | Twisted Geometry |

| H3/H4/H5-7 | Multi | 7.2 - 7.6 | 6.8 - 7.2 | -0.2 to -0.4 | General Shielding |

Note: Exact values vary by concentration and solvent. The

Visualization: Assignment Logic Tree

Figure 2: Logic flow for assigning naphthalene protons using 1D and 2D NMR data.

Kinetic Profiling (Thermal Relaxation)

The cis isomer is metastable and will revert to trans in the dark. NMR is the gold standard for measuring this rate because it quantifies species directly without extinction coefficient assumptions.

Protocol:

-

Irradiate sample to generate maximum cis content.

-

Insert into probe (pre-equilibrated to target temperature, e.g., 298 K).

-